molecular formula C10H12OS B1324128 Cyclopentyl 3-thienyl ketone CAS No. 898771-72-7

Cyclopentyl 3-thienyl ketone

Cat. No.: B1324128
CAS No.: 898771-72-7
M. Wt: 180.27 g/mol
InChI Key: TXKPSXSPBNZDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 3-thienyl ketone is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol It is characterized by the presence of a cyclopentyl group attached to a thienyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 3-thienyl ketone can be synthesized through various methods. One common approach involves the acylation of cyclopentanecarboxylic acid using a thienyl derivative under specific reaction conditions . The reaction typically requires a water-scavenging solvent such as polyphosphoric acid to facilitate the acylation process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 3-thienyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Cyclopentyl 3-thienyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl 3-thienyl ketone involves its interaction with various molecular targets. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Cyclopentyl 3-thienyl ketone can be compared with other similar compounds such as:

    Cyclopentyl 2-thienyl ketone: Differing in the position of the thienyl group, which can lead to variations in reactivity and biological activity.

    Cyclopentyl phenyl ketone: Featuring a phenyl group instead of a thienyl group, resulting in different chemical properties and applications.

    Cyclopentyl methyl ketone:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.

Properties

IUPAC Name

cyclopentyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-10(8-3-1-2-4-8)9-5-6-12-7-9/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKPSXSPBNZDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641865
Record name Cyclopentyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-72-7
Record name Cyclopentyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.